molecular formula C36H49N3O14S B15073458 Thalidomide-NH-PEG8-Ts

Thalidomide-NH-PEG8-Ts

Cat. No.: B15073458
M. Wt: 779.9 g/mol
InChI Key: GZOHJVDFMQTYJD-UHFFFAOYSA-N
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Description

Thalidomide-NH-PEG8-Ts is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and an 8-unit polyethylene glycol (PEG) linker. This compound is primarily used in proteolysis-targeting chimera (PROTAC) technology, which is a novel approach for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thalidomide-NH-PEG8-Ts is synthesized through a series of chemical reactions that involve the conjugation of Thalidomide with an 8-unit PEG linker. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-PEG8-Ts undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thalidomide-NH-PEG8-Ts has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of other PROTACs and related compounds.

    Biology: Employed in studies involving targeted protein degradation to understand protein function and regulation.

    Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

Thalidomide-NH-PEG8-Ts exerts its effects through the following mechanism:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-NH-PEG8-Ts is unique due to its specific combination of Thalidomide, an 8-unit PEG linker, and a tosyl group. This combination provides unique properties such as enhanced solubility, stability, and specificity for targeted protein degradation .

Properties

Molecular Formula

C36H49N3O14S

Molecular Weight

779.9 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C36H49N3O14S/c1-27-5-7-28(8-6-27)54(44,45)53-26-25-52-24-23-51-22-21-50-20-19-49-18-17-48-16-15-47-14-13-46-12-11-37-30-4-2-3-29-33(30)36(43)39(35(29)42)31-9-10-32(40)38-34(31)41/h2-8,31,37H,9-26H2,1H3,(H,38,40,41)

InChI Key

GZOHJVDFMQTYJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O

Origin of Product

United States

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